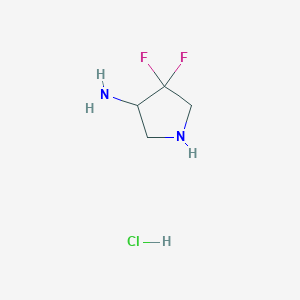
4,4-Difluoropyrrolidin-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoropyrrolidin-3-amine hydrochloride is a chemical compound with the molecular formula C4H9ClF2N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two fluorine atoms at the 4-position and an amine group at the 3-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoropyrrolidin-3-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.
Fluorination: Introduction of fluorine atoms at the 4-position of the pyrrolidine ring. This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorine sources under controlled conditions.
Amination: Introduction of the amine group at the 3-position. This can be achieved through various methods, including nucleophilic substitution reactions using amine sources like ammonia or primary amines.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoropyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering the fluorine or amine groups.
Substitution: The fluorine atoms or the amine group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4,4-Difluoropyrrolidin-3-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring fluorinated components.
Mechanism of Action
The mechanism of action of 4,4-Difluoropyrrolidin-3-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of fluorine atoms can enhance the compound’s stability and binding affinity, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
4-Fluoropyrrolidine: A related compound with a single fluorine atom at the 4-position.
3-Aminopyrrolidine: A compound with an amine group at the 3-position but without fluorine atoms.
4,4-Difluoropiperidine: A similar compound with a six-membered ring instead of a five-membered pyrrolidine ring.
Uniqueness
4,4-Difluoropyrrolidin-3-amine hydrochloride is unique due to the presence of two fluorine atoms at the 4-position and an amine group at the 3-position. This specific arrangement imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C4H9ClF2N2 |
|---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
4,4-difluoropyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C4H8F2N2.ClH/c5-4(6)2-8-1-3(4)7;/h3,8H,1-2,7H2;1H |
InChI Key |
OHVRUSXHQUQQGV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















